molecular formula C5H5F3O B1166297 proinsulin, des-(23-63)- CAS No. 101962-68-9

proinsulin, des-(23-63)-

Cat. No.: B1166297
CAS No.: 101962-68-9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Proinsulin as a Central Precursor in Insulin (B600854) Biosynthesis

Proinsulin is the single-chain prohormone precursor to insulin, synthesized in the beta cells of the pancreas's Islets of Langerhans. wikipedia.org The process begins with the translation of the INS gene into preproinsulin, a 110-amino acid chain. mun.canih.gov This initial molecule is directed into the rough endoplasmic reticulum (rER), where a signal peptide is cleaved off to yield proinsulin. researchgate.netbioninja.com.au

Within the rER, proinsulin folds and forms three crucial disulfide bonds, a process guided by the connecting peptide (C-peptide) which links the A and B chains. wikipedia.orgresearchgate.net This folding is essential for the correct structure of mature insulin. wikipedia.org The properly folded proinsulin is then transported to the Golgi apparatus and packaged into secretory granules. researchgate.net Inside these granules, enzymes called prohormone convertases (PC1/3 and PC2) and carboxypeptidase E cleave the C-peptide from the proinsulin molecule. researchgate.netnih.gov This final step results in the formation of mature, active insulin and a separate C-peptide, which are stored in the granules until they are secreted together in equimolar amounts. researchgate.netnih.gov While pancreatic islets primarily secrete mature insulin, a small percentage (1-3%) of proinsulin is secreted intact. wikipedia.org

Significance of Proinsulin Post-Translational Modifications and Engineered Variants

The journey from a linear polypeptide chain to a functional hormone involves several critical post-translational modifications (PTMs). These modifications, including the removal of the signal peptide, the formation of disulfide bridges, and the proteolytic cleavage of the C-peptide, are essential for the protein to assume its final, active state. bioninja.com.au The correct pairing of three specific cysteine residues to form disulfide bonds (A6-A11, A7-B7, and A20-B19) is vital for the stability and biological activity of insulin. nih.gov

Engineered proinsulin variants are powerful tools for studying these intricate processes. Scientists create these analogues by altering the amino acid sequence through techniques like site-directed mutagenesis. nih.gov Such modifications can include introducing specific cleavage sites or substituting amino acids to investigate their role in folding, stability, and receptor binding. nih.govnih.gov For instance, some engineered proinsulins have been designed with shortened C-peptides, known as mini-proinsulins, to improve refolding efficiency during recombinant insulin production. biorxiv.org Studies on variants with mutations have provided significant insights into how specific amino acids contribute to the foldability of proinsulin and how misfolding can lead to ER stress and contribute to diabetes. nih.govnih.gov

Historical Context of Proinsulin Analogue Research and its Mechanistic Insights

The discovery of proinsulin in 1967 by Donald F. Steiner revolutionized the understanding of hormone biosynthesis, establishing the concept of prohormone precursors. wikipedia.orgfrontiersin.org This finding spurred extensive research into the structure, function, and processing of proinsulin. frontiersin.org A significant area of this research has been the synthesis and analysis of proinsulin analogues.

The chemical synthesis of human proinsulin and its fragments was a major challenge undertaken in the early 1970s. nih.gov These synthetic efforts, alongside the creation of numerous analogues, have been instrumental in mapping the structure-function relationships of insulin. nih.gov For example, the creation of single-chain insulin analogues, where the A and B chains are directly linked, has been a key strategy. researchgate.net

One such analogue is proinsulin, des-(23-63)- . This specific variant is a pig proinsulin derivative in which a large portion of the C-peptide is deleted. It was created through a trypsin-catalyzed reaction that forms a new peptide bond between the amino acids Arg-B22 and Gly-A1 of a precursor molecule, pig desoctapeptide-(B23-30)-insulin. researchgate.netnih.gov Research on this analogue demonstrated that its ability to bind to insulin receptors was significantly reduced, measuring at only 20% of its immediate precursor and a mere 0.02% of native pig insulin. researchgate.netnih.gov This finding underscores the critical role of the full, correctly folded structure in biological activity and illustrates how specific, engineered deletions can be used to probe the molecular requirements for receptor interaction.

Research Findings on Proinsulin Analogues

The table below summarizes key findings related to proinsulin and its engineered variants, including the specific analogue proinsulin, des-(23-63)-.

Proinsulin VariantMethod of Creation/OriginKey FindingCitation(s)
Pig des-(23-63)-proinsulin Trypsin-catalyzed synthesis from pig desoctapeptide-(B23-30)-insulinForms a new peptide bond between Arg-B22 and Gly-A1. Exhibits receptor-binding ability of 0.02% compared to pig insulin. researchgate.netnih.gov
Mini-proinsulin Engineered by replacing the C-peptide with a shorter sequence (e.g., a pentapeptide)Can improve refolding efficiency by 20-40% in recombinant insulin production and retains substantial receptor binding activity. biorxiv.org
Furin-cleavable proinsulin Site-directed mutagenesis to introduce furin consensus cleavage sequencesAllows for efficient processing of proinsulin to mature insulin in various cell types, not just specialized endocrine cells. nih.gov
Mutant Proinsulins (Clinical) Naturally occurring mutations in the INS gene (e.g., Cys(A7)→Tyr)Can cause protein misfolding, leading to ER stress, β-cell dysfunction, and monogenic diabetes. nih.govfrontiersin.org

Compound Reference Table

The following table lists the chemical compounds mentioned in this article.

Properties

CAS No.

101962-68-9

Molecular Formula

C5H5F3O

Synonyms

proinsulin, des-(23-63)-

Origin of Product

United States

Biosynthesis and Intracellular Trafficking of Proinsulin Variants

Preproinsulin Translocation Across the Endoplasmic Reticulum (ER) Membrane and Signal Peptide Cleavage

The biosynthesis of insulin (B600854) begins with the translation of the INS gene into preproinsulin. wikipedia.org This initial precursor molecule is targeted to the endoplasmic reticulum (ER) by an N-terminal signal peptide. The translocation across the ER membrane is a critical first step, ensuring that the newly synthesized polypeptide enters the secretory pathway. nih.govresearchgate.net This process can occur co-translationally, where the ribosome synthesizing the protein is directly attached to the ER membrane, or post-translationally, where the completed polypeptide is imported into the ER. nih.gov

Once inside the ER lumen, the signal peptide is rapidly cleaved by a signal peptidase. nih.govplos.org This cleavage converts preproinsulin into proinsulin. plos.org The efficiency of this cleavage is crucial; mutations that impair this process can lead to the accumulation of unprocessed preproinsulin, ER stress, and in some cases, diabetes. nih.govcaltech.eduresearchgate.net

Endoplasmic Reticulum (ER) Entry and Associated Processing Machinery

Upon entering the ER, proinsulin is subjected to a stringent quality control system to ensure it is correctly folded. The ER lumen provides a unique oxidizing environment that facilitates the formation of three crucial disulfide bonds (CysB7-CysA7, CysB19-CysA20, and CysA6-CysA11), which are essential for the correct three-dimensional structure of the final insulin molecule. frontiersin.orgnih.govfrontiersin.org

A host of molecular chaperones and folding enzymes within the ER assist in this process. These include:

Binding immunoglobulin protein (BiP): This chaperone binds to unfolded or misfolded proinsulin, preventing its aggregation and assisting in its proper conformation. frontiersin.org

Protein disulfide isomerases (PDIs): This family of enzymes catalyzes the formation and rearrangement of disulfide bonds, ensuring the correct pairing of cysteine residues. frontiersin.org

ER oxidoreductin 1 (Ero1): This protein is involved in generating the oxidizing environment necessary for disulfide bond formation. frontiersin.org

Properly folded proinsulin molecules then exit the ER and proceed to the next stage of the secretory pathway. Misfolded proinsulin is retained in the ER and targeted for degradation through the ER-associated degradation (ERAD) pathway. nih.gov

Proinsulin Processing by Prohormone Convertases and Carboxypeptidases

The conversion of proinsulin to mature insulin occurs primarily in the trans-Golgi network (TGN) and immature secretory granules. researchgate.netmdpi.com This process involves the coordinated action of two main types of enzymes: prohormone convertases and carboxypeptidases.

Prohormone convertases are endoproteases that cleave proinsulin at specific sites marked by pairs of basic amino acid residues. In humans, the primary enzyme responsible for proinsulin processing is Prohormone Convertase 1/3 (PC1/3). diabetesjournals.orgresearchgate.net PC1/3 preferentially cleaves at the junction between the B-chain and the C-peptide (the B-C junction), which is flanked by Arg31 and Arg32. nih.gov

While Prohormone Convertase 2 (PC2) is crucial for the processing of proglucagon in pancreatic alpha cells, its role in human proinsulin processing is minimal. diabetesjournals.orgresearchgate.net In rodents, however, PC2 plays a more significant role, preferentially cleaving at the junction between the C-peptide and the A-chain (the C-A junction), flanked by Lys64 and Arg65. nih.gov The differential expression and activity of these enzymes can lead to different processing intermediates.

Following the initial cleavage by prohormone convertases, the newly exposed basic amino acid residues at the C-termini of the peptide fragments are removed by Carboxypeptidase E (CPE). diabetesjournals.orgnih.govoup.com This "trimming" step is essential for the formation of mature insulin and C-peptide. diabetesjournals.orgnih.gov The absence or reduced activity of CPE leads to the accumulation of proinsulin intermediates with C-terminal basic residue extensions and can be associated with hyperproinsulinemia and diabetes. diabetesjournals.orgnih.govpnas.orgosti.gov

The sequential action of prohormone convertases and CPE results in the formation of specific processing intermediates known as des-proinsulins. The two major naturally occurring intermediates are:

Des-31,32 proinsulin: This intermediate is formed after the cleavage at the B-C junction and the subsequent removal of Arg31 and Arg32. In humans, this is the predominant proinsulin intermediate. nih.govhytest.fi

Des-64,65 proinsulin: This intermediate results from cleavage at the C-A junction and the removal of Lys64 and Arg65. This form is more prevalent in rodents. nih.gov

The relative abundance of these intermediates can serve as a biomarker for β-cell function and stress. diabetesjournals.orgnih.gov It is important to reiterate that proinsulin, des-(23-63)- is not a naturally occurring des-proinsulin intermediate in this pathway. It is a synthetic analog created by the enzymatic modification of a truncated insulin molecule, desoctapeptide-(B23-30)-insulin. researchgate.netresearchgate.net This process involves the formation of a new peptide bond between Arg-B22 and Gly-A1. researchgate.net

Proinsulin IntermediateEnzymatic OriginPrevalenceSignificance
Des-31,32 proinsulinPC1/3 and CPEPredominant in humansBiomarker for β-cell function
Des-64,65 proinsulinPC2 and CPEMore prevalent in rodentsIndicates alternative processing pathway
Proinsulin, des-(23-63)-Synthetic (Trypsin-catalyzed)Not naturally occurringLaboratory-created analog for research

Intracellular Trafficking Pathways from ER to Golgi Apparatus and Secretory Granules

After successful folding and assembly in the ER, proinsulin is transported to the Golgi apparatus. wikipedia.orgresearchgate.netnih.gov This transport is mediated by COPII-coated vesicles. plos.org Within the Golgi, proinsulin moves from the cis- to the trans-Golgi network (TGN). mdpi.comnih.gov

In the TGN, proinsulin and the processing enzymes (PC1/3 and CPE) are sorted into immature clathrin-coated secretory granules. researchgate.netmdpi.com As these granules mature, their internal environment becomes acidified, which is optimal for the activity of the processing enzymes. portico.org It is within these maturing granules that the conversion of proinsulin to insulin is completed. nih.gov The final products, mature insulin and C-peptide, are then stored in these granules until they are released from the cell in response to stimuli such as high blood glucose. researchgate.net

The trafficking of proinsulin is a highly regulated process, and disruptions at any stage can lead to impaired insulin secretion and contribute to the pathology of diabetes. nih.govoup.com

Biogenesis and Maturation of Insulin Secretory Granules and their Cargo

The formation of insulin secretory granules is a meticulously orchestrated process that begins in the trans-Golgi network. In the case of endogenous proinsulin, it is sorted and packaged into immature granules. These granules then undergo a maturation process, which includes acidification of the granule interior and enzymatic cleavage of proinsulin into mature insulin and C-peptide.

The specific impact of proinsulin, des-(23-63)- on this process is unknown. It is not clear whether this synthetic analog would be recognized by the cellular machinery responsible for sorting and packaging into secretory granules. Furthermore, its altered structure, lacking a significant portion of the C-peptide, would likely affect the normal proteolytic processing events that occur during granule maturation. Without experimental data, any discussion of the biogenesis of secretory granules containing proinsulin, des-(23-63)- would be purely hypothetical.

Based on a thorough review of available scientific literature, it is not possible to generate a detailed article on the chemical compound “proinsulin, des-(23-63)-” that strictly adheres to the requested outline on cellular quality control mechanisms.

The specified compound, “proinsulin, des-(23-63)-,” is a synthetic derivative of porcine insulin, first described in 1986 as a side-product of a trypsin-catalyzed reaction. doi.orgresearchgate.net It is an engineered single-chain molecule created by forming a peptide bond between Arg(B22) and Gly(A1) of a truncated two-chain insulin, effectively creating a proinsulin analog with a significantly deleted C-peptide. doi.orgresearchgate.net

The existing research on this specific molecule is limited to its chemical synthesis and its ability to bind to insulin receptors. researchgate.netresearchgate.net There is a significant lack of published studies investigating its biosynthesis, folding pathway within the endoplasmic reticulum, or its interactions with the cellular quality control machinery.

Therefore, detailed, scientifically accurate information specifically for “proinsulin, des-(23-63)-” concerning the following topics is not available in the current body of scientific literature:

Roles of ER Chaperones (BiP, GRP94, PDIs) in its folding assistance.

Involvement of the FKBP family in its folding.

Mechanisms of its non-native disulfide bond formation in a cellular context.

Structural basis of its potential proteotoxic aggregation.

Induction of the Unfolded Protein Response (UPR) as a result of its misfolding.

While extensive research exists for the cellular processing of native proinsulin and various clinically relevant mutant proinsulins (e.g., Akita proinsulin), this information cannot be directly and accurately applied to the unique, synthetic structure of “proinsulin, des-(23-63)-” without engaging in speculation. Doing so would violate the core requirement of focusing solely on the specified compound.

Consequently, the request to generate a thorough and informative article based on the provided outline cannot be fulfilled while maintaining scientific accuracy and adhering to the specified constraints.

Cellular Quality Control Mechanisms and Proinsulin Misfolding

Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)

Activation and Signaling of PERK, IRE1α, and ATF6 Pathways

When misfolded proteins accumulate in the ER, a condition known as ER stress, a coordinated signaling network called the Unfolded Protein Response (UPR) is activated. nih.govmdpi.com The UPR aims to restore ER homeostasis by reducing the protein load, increasing the folding capacity, and enhancing the degradation of misfolded proteins. mdpi.comfrontiersin.org This response is initiated by three main ER-resident transmembrane sensor proteins: PERK, IRE1α, and ATF6. nih.govresearchgate.net

PERK (PKR-like ER Kinase): Upon activation by ER stress, PERK dimerizes and autophosphorylates. Its primary downstream target is the eukaryotic initiation factor 2 alpha (eIF2α). nih.gov Phosphorylation of eIF2α leads to a global attenuation of protein synthesis, thereby reducing the influx of new proteins into the already stressed ER. frontiersin.org Paradoxically, this event also selectively promotes the translation of certain mRNAs, such as Activating Transcription Factor 4 (ATF4), which in turn upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis. researchgate.net The PERK pathway is crucial in regulating proinsulin biosynthesis and quality control, and its dysfunction has been shown to exacerbate proinsulin misfolding. nih.gov

IRE1α (Inositol-requiring enzyme 1 alpha): As the most conserved branch of the UPR, IRE1α possesses both kinase and endoribonuclease (RNase) activity. nih.gov When activated, IRE1α initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. researchgate.net The spliced form, XBP1s, is a potent transcription factor that upregulates genes encoding ER chaperones, components of the ER-associated degradation (ERAD) pathway, and proteins involved in lipid synthesis to expand the ER membrane. arvojournals.org

ATF6 (Activating Transcription Factor 6): ATF6 is a transmembrane protein that, under ER stress, translocates from the ER to the Golgi apparatus. nih.gov In the Golgi, it is cleaved by proteases to release its N-terminal cytosolic domain. arvojournals.org This cleaved fragment then migrates to the nucleus, where it functions as a transcription factor to induce the expression of ER quality control genes, including chaperones like BiP (Binding immunoglobulin protein) and GRP94, and components of the ERAD machinery. nih.gov Studies suggest ATF6 plays a role in maintaining beta-cell survival. nih.gov

These three UPR branches work in concert to sense and respond to the protein folding status within the ER, thereby playing a central role in managing proinsulin proteostasis. nih.gov

UPR SensorPrimary Downstream EffectKey Transcriptional MediatorMain Cellular Outcome
PERK Phosphorylation of eIF2αATF4Attenuation of global protein synthesis; induction of stress response genes.
IRE1α Splicing of XBP1 mRNAXBP1sIncreased expression of ER chaperones and ERAD components.
ATF6 Proteolytic cleavage in GolgiCleaved ATF6 (nATF6)Upregulation of ER chaperones and quality control proteins.

Regulation of ER Redox Homeostasis and its Influence on Proinsulin Folding

The ER lumen provides a unique and highly oxidizing environment that is essential for the correct formation of disulfide bonds, a critical step in the folding of many secretory proteins, including proinsulin. nih.gov The formation of proinsulin's three specific disulfide bonds (A7-B7, A20-B19, A6-A11) is facilitated by protein disulfide isomerases (PDIs). nih.gov Maintaining the delicate redox balance, or homeostasis, within the ER is therefore paramount for efficient proinsulin maturation.

Recent studies have shown that in models of prediabetes and type 2 diabetes, the ER lumen of beta-cells can become hyperoxidized. nih.govnih.gov This hyperoxidative state impairs the proper formation and isomerization of disulfide bonds, leading to proinsulin misfolding and the formation of intermolecular disulfide-linked aggregates. nih.govnih.gov Such misfolded proinsulin is retained within the ER, causing a delay in its export to the Golgi apparatus and subsequently limiting the production of mature insulin (B600854) granules. nih.govnih.govbohrium.com This trafficking defect occurs independently of overt ER stress, suggesting that altered ER redox poise is an early event in beta-cell dysfunction. nih.govnih.gov Research has demonstrated that restoring the ER redox balance by providing reducing agents can rescue proinsulin trafficking and improve insulin granule formation. nih.govjci.org This highlights the critical role of ER redox homeostasis as a key regulator of proinsulin folding and secretion. nih.gov

Interplay between ER Stress and Mitochondrial Function in Beta-Cells

The ER and mitochondria are physically and functionally interconnected organelles, forming specialized membrane contact sites that are crucial for cellular homeostasis. mdpi.com In pancreatic beta-cells, this interplay is particularly important for coordinating insulin synthesis with the cell's metabolic state. Mitochondrial dysfunction is known to induce apoptosis in beta-cells and is implicated in the development of type 2 diabetes. nih.govresearchgate.net

Metabolic stress that impairs mitochondrial function can trigger ER stress. nih.govresearchgate.net For instance, impaired mitochondrial respiration leads to reduced ATP production and the generation of reactive oxygen species (ROS). ahajournals.org This can disrupt ER functions, such as calcium homeostasis and protein folding, leading to the accumulation of misfolded proteins and activation of the UPR. mdpi.comahajournals.org Studies have shown that mitochondrial dysfunction increases the expression of ER stress markers like GRP78, GRP94, and the pro-apoptotic factor CHOP. nih.gov One proposed mechanism involves the activation of AMP-activated protein kinase (AMPK) due to mitochondrial impairment, which in turn induces ER stress through the production of nitric oxide (NO). nih.govresearchgate.net This demonstrates a damaging feedback loop where mitochondrial dysfunction promotes ER stress, which can further impair mitochondrial function, ultimately culminating in beta-cell apoptosis. nih.govnih.gov

ER-Associated Degradation (ERAD) Pathways for Misfolded Proinsulin

When proinsulin molecules fail to fold correctly, they are targeted for degradation to prevent their accumulation and the ensuing cellular toxicity. The primary pathway for clearing these misfolded proteins from the ER is the ER-Associated Degradation (ERAD) system. frontiersin.orgnih.gov The ERAD process involves several sequential steps:

Recognition: Misfolded proinsulin is recognized by ER-resident chaperones and lectins.

Targeting and Retrotranslocation: The recognized substrate is targeted to the ERAD machinery, a complex centered around an E3 ubiquitin ligase such as HRD1. The protein is then moved from the ER lumen back into the cytosol in a process called retrotranslocation. nih.gov

Ubiquitination: As the misfolded protein emerges into the cytosol, it is tagged with a chain of ubiquitin molecules by the E3 ligase. nih.gov

Degradation: The poly-ubiquitinated protein is extracted from the ER membrane and subsequently degraded by the 26S proteasome in the cytosol. nih.gov

Key components of the ERAD machinery for misfolded proinsulin include the E3 ligase HRD1 and its partner SEL1L. nih.gov The expression of these core ERAD molecules is upregulated by the UPR, indicating a direct link between ER stress and the cell's capacity to clear misfolded proteins. nih.gov Additionally, the ER chaperone GRP170 has been shown to play a role by promoting smaller, more manageable proinsulin complexes that are more competent for retrotranslocation and degradation. nih.gov The ubiquitin-conjugating enzyme UBE2G2 has also been identified as being involved in proinsulin degradation via the ERAD pathway. researchgate.net

Autophagy and Reticulophagy in the Maintenance of Proinsulin Proteostasis

In situations where misfolded proinsulin forms large aggregates that are difficult for the ERAD system to handle, beta-cells employ another major degradation pathway: autophagy. nih.gov Autophagy is a cellular process that involves sequestering cytoplasmic components, including entire organelles or protein aggregates, within a double-membraned vesicle called an autophagosome, which then fuses with a lysosome for degradation of its contents. latrobe.edu.au

A specialized form of autophagy that specifically targets the ER is known as ER-phagy or reticulophagy. nih.govnih.gov This selective process is crucial for removing aggregated misfolded proinsulin. nih.gove-dmj.org Studies in Akita mice, which express a mutant, misfolding-prone proinsulin, have shown that these aggregates colocalize with autophagosome markers. nih.gove-dmj.org The process of reticulophagy is mediated by specific ER-resident autophagy receptors. One such receptor, Reticulon-3 (RTN3), has been identified as playing a critical role in facilitating the removal of proinsulin aggregates via ER-phagy. nih.govtandfonline.com By targeting portions of the ER containing these aggregates for lysosomal degradation, reticulophagy serves as a vital quality control mechanism to maintain proinsulin proteostasis and alleviate the burden on the ER. nih.govnih.gov

Degradation PathwayPrimary SubstrateKey MachineryCellular Location of Degradation
ERAD Soluble misfolded proinsulin, small oligomersHRD1/SEL1L, GRP170, UBE2G2, 26S ProteasomeCytosol
Autophagy/Reticulophagy Large proinsulin aggregates, damaged ER portionsAutophagosomes, Lysosomes, RTN3Lysosome

Pathophysiological Mechanisms Driven by Proinsulin Variant Aberrations

Molecular Basis of Pancreatic Beta-Cell Dysfunction in Response to Proinsulin Misfolding

The correct folding of proinsulin in the endoplasmic reticulum (ER) is a critical step in the biosynthesis of insulin (B600854). Aberrations in the proinsulin structure can lead to misfolding, which in turn triggers a cascade of events culminating in pancreatic beta-cell dysfunction. Proinsulin is inherently prone to misfolding, with a significant portion of newly synthesized molecules failing to achieve their native conformation even under normal conditions nih.gov. When mutations are present, or when the ER folding environment is compromised, the rate of misfolding increases, leading to the accumulation of improperly folded proinsulin molecules nih.gov.

A key feature of many proinsulin variant aberrations is their dominant-negative effect on the co-expressed wild-type proinsulin nih.govresearchgate.netplos.org. Misfolded mutant proinsulin can interact with and entrap normal, wild-type proinsulin molecules within the ER nih.govnih.govnih.govumich.edu. This interaction often involves the formation of incorrect disulfide bonds, leading to the creation of insoluble protein aggregates plos.orgresearchgate.net.

This "trapping" mechanism effectively prevents the proper trafficking of wild-type proinsulin from the ER to the Golgi apparatus for further processing and eventual secretion nih.govnih.gov. As a result, even though the beta-cell possesses a normal allele for proinsulin, the production and secretion of mature insulin are significantly hampered. This leads to a state of insulin deficiency despite ongoing, and often increased, proinsulin synthesis nih.gov.

Research FindingOrganism/Cell ModelKey OutcomeReference
Mutant proinsulin directly engages with wild-type proinsulin in protein complexes.Akita mouse islets, 293 cellsImpaired trafficking and recovery of non-mutant proinsulin. nih.govnih.gov
Co-expression of MIDY mutants leads to recruitment of wild-type proinsulin into nonnative disulfide-linked complexes.293T cellsBlockade of wild-type proinsulin export. plos.orgresearchgate.net
Misfolded proinsulin can confer ER retention on bystander wild-type proinsulin molecules.General principleLimited potential for insulin production from the normal allele. nih.gov

The accumulation of misfolded proinsulin and the ensuing ER stress have profound effects on the intricate machinery of glucose-stimulated insulin secretion (GSIS). Pancreatic beta-cells are highly specialized to respond to fluctuations in blood glucose by releasing appropriate amounts of insulin nih.gov. This process is tightly regulated and energy-dependent.

ER stress can disrupt beta-cell function through several mechanisms:

Impaired Calcium Homeostasis: The ER is a major intracellular calcium store. Chronic ER stress can lead to dysregulation of calcium channels and pumps, affecting the precise calcium signaling required for insulin granule exocytosis.

Mitochondrial Dysfunction: There is a close interplay between the ER and mitochondria. ER stress can lead to mitochondrial dysfunction, resulting in reduced ATP production, which is essential for the glucose-sensing and insulin-secretion coupling in beta-cells researchgate.net.

Downregulation of Key Beta-Cell Genes: Prolonged ER stress can lead to a more generalized suppression of beta-cell-specific gene expression, including genes involved in glucose sensing and insulin secretion pathways biorxiv.org.

Cellular Proteotoxicity and its Consequences for Beta-Cell Viability

The accumulation of misfolded proinsulin aggregates within the ER is not merely a passive blockade of protein trafficking; it is actively toxic to the beta-cell, a phenomenon known as proteotoxicity nih.govnih.gov. This toxicity is a central driver of beta-cell death in conditions associated with proinsulin misfolding.

The unfolded protein response (UPR) is a cellular signaling network designed to cope with ER stress. Initially, the UPR aims to restore ER homeostasis by reducing protein synthesis and increasing the production of chaperone proteins to aid in proper folding. However, if the stress is severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic pathway, leading to programmed cell death nih.govfrontiersin.org.

Key mediators of this pro-apoptotic switch include the transcription factor CHOP (C/EBP homologous protein) and the activation of c-Jun N-terminal kinase (JNK) pathways nih.gov. The sustained activation of these pathways in response to chronic misfolded proinsulin accumulation ultimately leads to the demise of the beta-cell nih.govnih.gov.

Consequence of ProteotoxicityKey Molecular PlayersCellular Outcome
Chronic ER StressPERK, IRE1α, ATF6Activation of the Unfolded Protein Response (UPR)
Pro-apoptotic SignalingCHOP, JNKInduction of programmed cell death (apoptosis)
Organelle DysfunctionDisrupted Ca2+ homeostasis, mitochondrial stressImpaired cellular function and viability

Insights from Monogenic Diabetes Models (e.g., Mutant INS-Gene Induced Diabetes of Youth - MIDY)

Mutant INS-gene Induced Diabetes of Youth (MIDY) is a form of monogenic diabetes that provides a clear human model of disease driven by proinsulin misfolding nih.govnih.gov. Patients with MIDY are typically heterozygous for a mutation in the insulin gene, yet they develop diabetes due to the dominant-negative effects of the mutant proinsulin nih.govplos.org.

Studies on MIDY have been instrumental in elucidating the dominant-negative mechanisms of mutant proinsulin. It has been demonstrated that the expression of a single mutant allele is sufficient to disrupt the processing and secretion of proinsulin from the remaining wild-type alleles nih.govnih.gov. This leads to a progressive decline in insulin production and eventual hyperglycemia nih.gov. The severity of the diabetic phenotype in MIDY can vary, even among individuals with the same mutation, suggesting the influence of other genetic or environmental modifiers nih.gov.

The Akita mouse, which carries a spontaneous mutation in the Ins2 gene, is a well-studied animal model that recapitulates many features of MIDY nih.govpnas.org. Research on Akita mice has confirmed that the mutant proinsulin entraps wild-type proinsulin in the ER, leading to ER stress, reduced insulin secretion, and eventual beta-cell death nih.govnih.govpnas.org.

In addition to inducing apoptosis, chronic ER stress can also lead to a loss of the specialized identity of beta-cells, a process known as dedifferentiation nih.gov. Under sustained stress, beta-cells may downregulate key transcription factors that are essential for maintaining their mature, functional state, such as PDX1 and MafA nih.govresearchgate.net.

This loss of identity is characterized by a reduction in insulin gene expression and a re-expression of progenitor cell markers. Essentially, the beta-cell reverts to a less differentiated state, losing its capacity for glucose-stimulated insulin secretion. This process, coupled with apoptosis, contributes significantly to the decline in functional beta-cell mass observed in diabetes resulting from proinsulin misfolding nih.gov. Studies have shown that ER-associated degradation (ERAD) dysfunction can promote beta-cell dedifferentiation, highlighting the importance of clearing misfolded proteins to maintain cellular identity nih.gov.

Advanced Research Methodologies and Models for Proinsulin Variant Studies

In Vitro Cellular Models for Proinsulin Processing and Folding Research

In vitro models provide controlled environments to dissect the molecular mechanisms governing proinsulin biosynthesis and to characterize the behavior of specific variants.

Pancreatic beta-cell lines, such as the rat-derived INS-1 and its subclone INS-1E, are indispensable tools for studying insulin (B600854) secretion and proinsulin processing. These cells retain many characteristics of primary beta-cells, including glucose-stimulated insulin secretion, making them a relevant physiological system.

Researchers utilize these cell lines to study the conversion of proinsulin to mature insulin. Methodologies like High-Performance Liquid Chromatography (HPLC) can be employed to analyze cell extracts and distinguish between proinsulin and its processed intermediates. researchgate.net While parental INS-1 cells process endogenous rat proinsulin I and II, genetically modified clones can be used to express and analyze the processing of exogenous human proinsulin or its variants. researchgate.net

For a variant like proinsulin, des-(23-63)-, which lacks a significant portion of the C-peptide, INS-1E cells would serve as a valuable model to investigate:

Folding Efficiency: Assessing whether the large deletion in the C-peptide affects the ability of the molecule to achieve its correct three-dimensional structure and form the proper disulfide bonds.

Trafficking and Secretion: Determining if the variant is correctly trafficked from the ER to the Golgi apparatus and into secretory granules, or if it is retained within the ER due to misfolding.

Induction of ER Stress: Evaluating whether the expression of this artificial variant triggers the unfolded protein response (UPR), a hallmark of cellular stress caused by the accumulation of misfolded proteins.

Heterologous expression systems, such as Human Embryonic Kidney (HEK) 293T cells, are widely used for their high transfection efficiency and robust protein expression capabilities. While they lack the specialized secretory machinery of beta-cells, they are an excellent tool for studying the intrinsic folding and stability of proinsulin variants in a simplified cellular context.

Pulse-chase experiments in 293T cells allow researchers to track the fate of newly synthesized proteins. researchgate.netresearchgate.net By transiently expressing a proinsulin variant, one can label it with radioactive amino acids and follow its stability, modification, and secretion over time. This methodology can distinguish between correctly folded proinsulin, which is secreted, and misfolded isomers that may be retained, form aberrant complexes, and undergo degradation. researchgate.netresearchgate.net

In the context of proinsulin, des-(23-63)-, 293T cells could be used to:

Analyze its folding pathway and identify any misfolded disulfide isomers. researchgate.net

Determine if the variant is retained within the ER, suggesting a folding defect. researchgate.net

Co-express the variant with other proteins to study potential interactions and the formation of disulfide-linked complexes. researchgate.net

Assess its interaction with ER chaperones and folding enzymes, such as Peroxiredoxin 4 (PRDX4), which has been identified as a key factor in facilitating proinsulin folding. nih.gov

Model SystemPrimary Application for Proinsulin, des-(23-63)- StudiesKey Methodologies
INS-1E Cells Analysis of folding, processing, and secretion in a physiologically relevant beta-cell context.HPLC, Immunofluorescence, Western Blotting
293T Cells High-level expression to study intrinsic folding properties, stability, and ER retention.Pulse-Chase Labeling, Immunoprecipitation, SDS-PAGE

Biophysical and Structural Characterization Techniques

Advanced biophysical and structural characterization techniques are indispensable for elucidating the intricate molecular details of proinsulin variants such as proinsulin, des-(23-63)-. These methods provide critical insights into the conformational landscape, stability, and intermolecular interactions that govern the biological behavior of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proinsulin Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of proteins in solution, offering a distinct advantage over crystal structures by providing information in a more physiologically relevant environment. While specific NMR studies on proinsulin, des-(23-63)- are not extensively documented, research on engineered proinsulin monomers and peptide models of folding intermediates provides a strong framework for understanding its conformational properties.

One-dimensional ¹H-NMR can provide a general assessment of a proinsulin variant's folding state by observing the chemical shift dispersion of aromatic and methyl proton resonances. researchgate.net Well-dispersed signals are indicative of a well-structured protein. Two-dimensional and multidimensional NMR techniques, such as COSY, TOCSY, and NOESY, would allow for the assignment of resonances and the calculation of inter-proton distances, which are then used to generate a detailed 3D structural model.

Studies on peptide models of proinsulin folding intermediates have demonstrated that even with a single disulfide bridge, native-like structural features can be observed by NMR, including the formation of α-helices and a nascent β-strand. nih.gov These models are crucial for understanding how mutations or deletions, such as the des-(23-63)- modification, might perturb the folding pathway. nih.gov

Table 1: Representative NMR Observables for Proinsulin Variant Structural Analysis

NMR ParameterInformation GainedRelevance to Proinsulin, des-(23-63)-
Chemical Shift DispersionOverall folding and tertiary structureAssess the impact of the C-peptide deletion on the structural integrity of the insulin core.
Nuclear Overhauser Effects (NOEs)Inter-proton distances (< 5 Å)Define the 3D fold and the spatial arrangement of the remaining peptide segments.
J-CouplingsDihedral bond anglesConstrain the backbone conformation of the A and B chains.
Amide Proton Exchange RatesSolvent accessibility and hydrogen bondingIdentify regions of stable secondary structure and assess the stability of the folded core.
Relaxation Parameters (T1, T2, NOE)Molecular motion and dynamicsCharacterize the flexibility of the remaining C-peptide linker and its influence on the insulin domain dynamics.

Mass Spectrometry-Based Proteomics for Proinsulin Proteoform Analysis (e.g., LC-MS/MS)

Mass spectrometry (MS)-based proteomics is a cornerstone for the identification and quantification of protein variants, or proteoforms. For proinsulin, des-(23-63)-, and other processing intermediates, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers unparalleled specificity and sensitivity. nih.govcam.ac.uk This technique can distinguish between intact proinsulin, various des-proinsulin forms, mature insulin, and C-peptide, which is often challenging for traditional immunoassays due to antibody cross-reactivity. nih.govcam.ac.uk

The general workflow involves the separation of proinsulin variants from a complex biological sample using liquid chromatography, followed by their ionization and analysis in a mass spectrometer. High-resolution mass spectrometers can accurately determine the mass of the intact proteoform. For more detailed structural information and unambiguous identification, the protein is subjected to fragmentation, and the resulting fragment ions are analyzed (MS/MS).

Label-free quantification methods can be applied to determine the relative abundance of different proinsulin proteoforms in various physiological or pathological states. biorxiv.org This is particularly relevant for studying how the des-(23-63)- variant is processed and secreted compared to wild-type proinsulin.

Table 2: Application of LC-MS/MS in Proinsulin, des-(23-63)- Analysis

Analytical StepTechniquePurpose
Sample PreparationImmunoaffinity PurificationEnrichment of proinsulin and its variants from complex biological matrices like plasma.
SeparationReversed-Phase Liquid Chromatography (LC)Separation of different proteoforms based on their hydrophobicity prior to MS analysis.
IonizationElectrospray Ionization (ESI)Generation of gas-phase ions of the proinsulin variants for MS analysis.
Mass AnalysisHigh-Resolution Mass Spectrometry (e.g., Orbitrap, TOF)Accurate mass measurement of the intact des-(23-63)- proinsulin.
FragmentationCollision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD)Fragmentation of the precursor ion to generate a characteristic MS/MS spectrum for sequence confirmation.
QuantificationLabel-Free Quantification (LFQ) or Isotope DilutionMeasurement of the abundance of the des-(23-63)- proteoform relative to other species.

Recent advancements in MS-based immunoassays have enabled the high-throughput and accurate-mass detection of insulin-related protein variants that have not been predefined, which would be a valuable tool in population-based studies to identify and characterize novel proinsulin variants like des-(23-63)-. nih.gov

Application of Circular Dichroism and Fluorescence Spectroscopy

Circular dichroism (CD) and fluorescence spectroscopy are biophysical techniques that provide valuable information about the secondary and tertiary structure of proteins, as well as their conformational changes and stability.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule like a protein. The far-UV CD spectrum (190-250 nm) is sensitive to the protein's secondary structure. For proinsulin, des-(23-63)-, CD would be used to:

Estimate Secondary Structure Content: Determine the percentage of α-helix, β-sheet, and random coil in the molecule. The characteristic spectrum of an α-helical protein shows negative bands at approximately 222 nm and 208 nm. nih.gov

Assess Conformational Integrity: Compare the CD spectrum of the variant to that of wild-type proinsulin to detect any significant changes in the secondary structure resulting from the C-peptide deletion.

Monitor Folding and Unfolding: Track conformational changes induced by denaturants (e.g., urea, guanidinium chloride) or temperature to assess the structural stability of the variant. Studies on bovine proinsulin have shown a transition from α-helix to β-structure with increasing urea concentrations, with the connecting peptide having a stabilizing effect. nih.gov

Fluorescence Spectroscopy relies on the intrinsic fluorescence of aromatic amino acid residues (tryptophan, tyrosine, and phenylalanine) or extrinsic fluorescent probes. Changes in the local environment of these residues upon folding, unfolding, or ligand binding result in changes in the fluorescence emission spectrum. For proinsulin, des-(23-63)-, this technique could be used to:

Probe Tertiary Structure: The emission maximum of tryptophan is highly sensitive to the polarity of its environment. A blue shift in the emission maximum typically indicates that the tryptophan residue is buried in a nonpolar, folded protein core.

Study Folding Intermediates: Monitor changes in fluorescence to detect and characterize intermediates in the folding pathway.

Detect Misfolding and Aggregation: Specific fluorescent dyes, can be used to detect the presence of amyloid-like fibrils that may result from protein misfolding. nih.gov

X-ray Crystallography Studies of Proinsulin Analogues

X-ray crystallography is the gold standard for determining the atomic-resolution three-dimensional structure of proteins. While proinsulin has been historically challenging to crystallize, preliminary studies on bovine proinsulin have demonstrated its feasibility. nih.gov The study of proinsulin analogues with C-peptide deletions, such as proinsulin, des-(23-63)-, would provide invaluable, high-resolution structural information.

A crystal structure of proinsulin, des-(23-63)- would reveal:

The precise conformation of the A and B chains and how they are spatially arranged relative to each other.

The structure and orientation of the shortened connecting peptide.

The detailed network of intramolecular interactions, including hydrogen bonds and disulfide bridges, that stabilize the fold.

How the molecule packs in a crystal lattice, which can provide insights into its self-association properties.

While a specific crystal structure for des-(23-63)-proinsulin is not publicly available, the extensive crystallographic work on insulin and its various analogues provides a strong foundation for such studies. plos.org These studies have been crucial in understanding insulin hexamer formation and in the design of therapeutic insulin analogues. plos.org

Advanced Microscopy and Imaging Techniques for Visualizing Intracellular Trafficking

Understanding the journey of a proinsulin variant from its synthesis in the endoplasmic reticulum (ER) to its eventual secretion is critical to understanding its cellular impact. Advanced microscopy and live-cell imaging techniques are essential for visualizing these dynamic processes in real-time.

Confocal microscopy is a cornerstone technique that allows for high-resolution optical sectioning of fluorescently labeled cells. By tagging proinsulin, des-(23-63)- with a fluorescent protein (e.g., GFP), its subcellular localization can be tracked. This approach has been used to show that while wild-type proinsulin accumulates in the Golgi region, ER-entrapped mutants can cause a redistribution of the wild-type protein to the ER. nih.gov A study on a proinsulin mutant with a major C-peptide deletion (des 38-62) showed that the mutant protein was retained within the cell, predominantly in a microsomal fraction, while normal proinsulin was rapidly secreted. nih.gov

Live-cell imaging using techniques like spinning disk confocal microscopy allows for the tracking of fluorescently tagged proinsulin variants in real-time within living cells. biorxiv.org This can reveal dynamics of protein transport, sorting into secretory granules, and exocytosis.

Total Internal Reflection Fluorescence Microscopy (TIRFm) is particularly useful for visualizing events at or near the plasma membrane. It can be used to image the docking and fusion of individual insulin secretory granules with high spatial and temporal resolution, providing insights into the final steps of secretion. nih.gov

These imaging techniques can be combined with fluorescent dyes that report on cellular states, such as zinc indicators to monitor insulin/zinc co-secretion, to provide a comprehensive picture of the cellular handling of proinsulin, des-(23-63)-. nih.govfrontiersin.org

Table 3: Advanced Microscopy Techniques for Proinsulin Trafficking Studies

TechniqueApplication for Proinsulin, des-(23-63)-Key Insights
Confocal MicroscopyVisualization of subcellular localization in fixed or live cells.Determine if the variant is correctly trafficked through the ER and Golgi or if it is retained or mislocalized.
Spinning Disk Confocal MicroscopyReal-time tracking of fluorescently-tagged proinsulin variant movement.Analyze the dynamics of intracellular transport and sorting into secretory granules.
TIRF MicroscopyImaging of secretory granule docking and fusion at the plasma membrane.Investigate the efficiency and kinetics of the exocytotic release of the variant.
Fluorescence Resonance Energy Transfer (FRET)Probing protein-protein interactions and oligomerization in live cells.Determine if the variant self-associates or interacts with other proteins during its trafficking.

Computational Modeling and Molecular Dynamics Simulations

Computational modeling and molecular dynamics (MD) simulations serve as a "computational microscope," providing atomic-level insights into the structure, dynamics, and interactions of proteins that can be difficult to obtain experimentally. These methods are particularly valuable for studying proinsulin variants like proinsulin, des-(23-63)-.

Homology Modeling: In the absence of an experimental structure, a 3D model of proinsulin, des-(23-63)- can be generated based on the known structures of insulin and proinsulin.

Molecular Dynamics (MD) Simulations: An MD simulation calculates the trajectory of atoms over time by solving Newton's equations of motion. For proinsulin, des-(23-63)-, MD simulations can be used to:

Assess Structural Stability: Monitor the conformational stability of the modeled structure over time in a simulated physiological environment.

Characterize Flexibility: Identify flexible and rigid regions of the molecule, revealing how the C-peptide deletion affects the dynamics of the A and B chains.

Probe Conformational Transitions: Observe how the molecule samples different conformational states, which can be crucial for its function and processing.

Simulate Protein-Protein Interactions: Model the interaction of the proinsulin variant with processing enzymes or the insulin receptor to predict binding affinities and mechanisms.

Prediction of Proinsulin and Analogue Structures (e.g., AlphaFold)

The accurate prediction of the three-dimensional structure of proinsulin and its analogues is fundamental to understanding their biological function. Artificial intelligence (AI) programs, most notably AlphaFold developed by DeepMind, have revolutionized structural biology by predicting protein structures with remarkable accuracy, often competitive with experimental methods. wikipedia.orgebi.ac.uk

Methodology Application in Proinsulin Variant Studies Key Insights
AlphaFold Prediction of the 3D structure of mini-proinsulin analogs from their amino acid sequence. nih.govnih.govPredicted structures closely resemble the native insulin conformation, confirming the structural viability of C-peptide truncated analogues. researchgate.net
XPLOR-NIH Calculation of structural ensembles of proinsulin folding intermediates through simulated annealing and restrained molecular dynamics. frontiersin.orgProvides models of partially folded states, allowing for the study of how specific mutations or deletions affect the folding pathway. frontiersin.org
Molecular Modeling Generation of mutant insulin or proinsulin structures from existing crystal structures (e.g., using VMD's Mutator plugin). nih.govEnables systematic analysis of the structural consequences of specific amino acid substitutions or deletions. nih.gov

Simulation of Protein Folding and Aggregation Pathways

Proinsulin is inherently susceptible to misfolding and aggregation, a tendency that can be exacerbated by mutations or modifications and is linked to β-cell stress and dysfunction. frontiersin.orgnih.gov The C-peptide is understood to act as an intramolecular chaperone, guiding the correct formation of disulfide bonds essential for the native structure. biorxiv.orgnih.gov Consequently, variants like proinsulin, des-(23-63)-, which lack a substantial part of this peptide, present unique questions regarding their folding efficiency and propensity for aggregation.

Computational simulations are indispensable for exploring these complex processes. Molecular dynamics (MD) simulations, for example, can model the behavior of proteins over time at an atomic level, providing a virtual window into the folding process. nih.gov These simulations can help researchers understand the kinetic accessibility of different disulfide intermediates and how the absence of the C-peptide segment affects the stability of these transient states. nih.gov By simulating the protein in environments that mimic the endoplasmic reticulum, scientists can predict whether an analogue is likely to fold correctly or become trapped in a misfolded, aggregation-prone state. frontiersin.org Studies on mini-proinsulin have shown that shortening the C-peptide can, in fact, enhance refolding efficacy, a finding that can be explored and optimized through simulation. biorxiv.org

Simulation Technique Focus of Study Research Findings
Molecular Dynamics (MD) Simulations Analysis of the conformational dynamics and stability of insulin analogues and their folding intermediates. nih.govnih.govElucidates how mutations or deletions affect structural stability and flexibility, potentially leading to misfolding. nih.gov
Restrained Molecular Dynamics Generation of structural ensembles for partially folded proinsulin intermediates to study the impact of mutations. frontiersin.orgReveals how specific mutations destabilize native-like tertiary structures, providing a mechanism for impaired foldability. frontiersin.org
Refolding Reaction Models In vitro assessment of refolding yields for recombinant proinsulin under various conditions (e.g., protein concentration, reaction volume). jmb.or.krDemonstrates that optimized conditions and reactor design can significantly improve the refolding yield of proinsulin precursors. jmb.or.kr

Analysis of Allosteric Behavior and Receptor Interaction Mechanisms at the Molecular Level

The ultimate function of a proinsulin analogue is determined by its ability to bind to and activate the insulin receptor. Advanced computational methods are employed to dissect the intricate mechanisms of this interaction at a molecular scale.

Molecular docking is a key technique used to predict the preferred orientation of a ligand (the proinsulin analogue) when bound to its receptor. acs.org For example, AutoDock Tools have been used to perform docking analysis of AlphaFold-predicted mini-proinsulin structures to the insulin receptor. nih.govresearchgate.netnih.gov These studies are often compared against the known structure of the native insulin-receptor complex to identify differences in binding modes. nih.gov

Furthermore, Normal Mode Analyses (GNM and ANM) are utilized to investigate the collective motions and dynamics of the protein-receptor complex. nih.govnih.govbiorxiv.org This approach provides insights into the flexibility of different regions and how binding events might induce conformational changes—the essence of allosteric regulation. For mini-proinsulin analogs, these analyses have suggested that while they display receptor binding dynamics similar to native insulin, they may follow distinct interaction pathways. nih.govresearchgate.netresearcher.life A significant finding is that the mobility of the truncated C-peptide may play a role in the allosteric behavior observed during receptor interaction, influencing how the analogue effectively engages with and stabilizes the receptor complex. nih.govresearchgate.netnih.gov

Analytical Method Objective Key Findings for Proinsulin Analogues
Molecular Docking (e.g., AutoDock) Predict the binding orientation of proinsulin analogues to the insulin receptor. nih.govnih.govAnalogues can bind to the receptor, but may adopt interaction strategies that are distinct from that of native insulin. researchgate.net
Normal Mode Analysis (GNM/ANM) Assess the binding dynamics and collective motions of the analogue-receptor complex. nih.govbiorxiv.orgThe mobility of the shortened C-peptide may contribute to allosteric behavior during receptor interaction. nih.govnih.gov
Comparative Structural Analysis Compare the simulated analogue-receptor complex with the experimentally determined native insulin-receptor complex. nih.govMini-proinsulin analogues can achieve favorable and stable interactions with the receptor, despite following different binding paths. researchgate.net

Future Research Directions and Conceptual Frameworks

Elucidating the Full Spectrum of Proinsulin Proteoforms and Their Intracellular Fates

A central goal of future research will be to comprehensively identify and characterize the various proteoforms originating from the expression of proinsulin, des-(23-63)- and to trace their ultimate fates within the cell. The concept of "proteoforms" encompasses all the different molecular forms of a protein that arise from a single gene, including variations from genetic mutations, alternative splicing, and post-translational modifications. nih.gov

The unique primary structure of proinsulin, des-(23-63)-, which lacks a significant portion of the C-peptide and features a synthetic peptide bond between Arg-B22 and Gly-A1, raises fundamental questions about its processing by the beta-cell's machinery. nih.govresearchgate.net Normally, proinsulin is processed into several intermediate forms (e.g., des-31,32 and des-64,65 proinsulin) before maturing into insulin (B600854) and C-peptide. nih.govnih.gov It is a key research question whether proinsulin, des-(23-63)- is recognized and cleaved by prohormone convertases or other proteases.

Future studies should employ advanced proteomic techniques, such as top-down mass spectrometry, to identify the full spectrum of proteoforms derived from this variant. Once identified, the intracellular trafficking and fate of these proteoforms must be determined. Potential fates include:

Secretion: Does the cell secrete the intact molecule or any processed fragments?

Degradation: Is the variant recognized as misfolded and targeted for degradation through pathways like Endoplasmic Reticulum-Associated Degradation (ERAD)? frontiersin.org

Aggregation: Does the variant have a propensity to form oligomers or larger aggregates within the ER, similar to other misfolded proinsulin mutants? frontiersin.orgelifesciences.org

Potential Proteoform of Proinsulin, des-(23-63)-Hypothesized Intracellular FateKey Research Question
Intact MonomerSecretion via regulated or constitutive pathway; Retention in ER; AggregationIs the intact molecule trafficked beyond the ER?
Disulfide-linked Dimers/OligomersER retention followed by ERAD or autophagy; Formation of larger aggregatesDoes this variant form intermolecular disulfide bonds?
Cleavage ProductsSecretion or intracellular degradationIs this variant a substrate for prohormone convertases or other cellular proteases?

Advanced Understanding of the Interplay Between ER Redox State, Cellular Metabolism, and Proinsulin Proteostasis

The endoplasmic reticulum (ER) provides a unique oxidizing environment essential for the correct formation of disulfide bonds, a critical step in the folding of proinsulin. nih.govnih.govnih.gov The balance between reduced and oxidized glutathione (B108866) (GSH/GSSG) and the activity of oxidoreductases like protein disulfide isomerase (PDI) family members create the ER's redox state. biologists.combiorxiv.org An imbalance in this delicate redox environment can impair protein folding, leading to ER stress. nih.govresearchgate.net Future research must investigate how the folding of proinsulin, des-(23-63)-, is influenced by the ER redox state. Its altered structure may create novel folding intermediates that are particularly sensitive to oxidative or reductive stress.

Cellular metabolism is intricately linked to ER redox homeostasis and function. vumc.orgnih.gov Metabolic states like glucotoxicity and lipotoxicity can induce ER stress and alter the ER redox potential, thereby compromising the cell's protein-folding capacity. biorxiv.orgalliedacademies.orgmdpi.com A crucial area of investigation is how different metabolic conditions impact the proteostasis of proinsulin, des-(23-63)-. For instance, hyperglycemia could exacerbate its misfolding by altering the availability of reducing equivalents like NADPH, which are necessary to maintain the proper redox balance for disulfide bond isomerization. biorxiv.org This could create a vicious cycle where metabolic stress promotes misfolding of the variant, which in turn enhances ER stress and further disrupts cellular metabolism. mdpi.comnih.gov

FactorPotential Impact on Proinsulin, des-(23-63)- ProteostasisProposed Research Focus
ER Redox State (Oxidative/Reductive Stress)Altered disulfide bond formation, leading to misfolding and aggregation. nih.govQuantify folding efficiency and aggregation under manipulated ER redox conditions.
Cellular Metabolism (e.g., Hyperglycemia)Indirectly alters ER redox poise, potentially increasing misfolding. biorxiv.orgAssess the fate of the variant in beta-cell models cultured in high vs. low glucose.
Mitochondrial FunctionDisruption can lead to oxidative stress and calcium dysregulation, impacting ER function. mdpi.comInvestigate the impact of mitochondrial inhibitors on the folding and trafficking of the variant.

Exploration of Novel Molecular and Cellular Approaches to Modulate Proinsulin Folding and Processing

Given the likelihood that proinsulin, des-(23-63)- may be prone to misfolding, a significant research avenue is the exploration of novel strategies to modulate its handling by the cell. These approaches can be broadly categorized into enhancing the cell's folding capacity or promoting the clearance of misfolded species. cambridge.org

One promising strategy is the use of pharmacological chaperones—small molecules that can bind to folding intermediates and stabilize them, thereby facilitating their correct conformational maturation. betalifesci.com High-throughput screening could be employed to identify compounds that specifically aid the folding of proinsulin, des-(23-63)-. Another approach is to bolster the cell's endogenous protein quality control systems. researchgate.net This could involve the targeted upregulation of key ER chaperones, such as BiP (Binding immunoglobulin protein), which plays a crucial role in protein folding and in activating the Unfolded Protein Response (UPR). frontiersin.orgnih.gov

Molecular techniques like CRISPR/Cas9 gene editing offer precise tools to manipulate the cellular machinery. For example, one could investigate the effect of overexpressing specific protein disulfide isomerases or other components of the ER folding machinery on the fate of proinsulin, des-(23-63)-. Conversely, inhibiting pathways that lead to apoptosis under chronic ER stress, such as the PERK-CHOP branch of the UPR, could also be explored as a means to promote cell survival in the face of expressing this challenging protein. nih.gov

Therapeutic ApproachMechanism of ActionExperimental Strategy
Pharmacological ChaperonesStabilize folding intermediates to promote native conformation. betalifesci.comHigh-throughput screening of small molecule libraries.
Upregulation of Endogenous ChaperonesIncrease the cell's capacity to fold proteins and prevent aggregation. researchgate.netGene overexpression studies (e.g., BiP, GRP94) in cell models.
Modulation of the UPREnhance adaptive UPR pathways while inhibiting apoptotic signals. endocrinologia.org.mxUse of small molecule modulators targeting PERK, IRE1α, or ATF6 pathways.
Enhancing Protein DegradationPromote clearance of terminally misfolded protein via ERAD or autophagy. nih.govInvestigate the effects of ERAD enhancers or autophagy inducers.

Investigating Mechanisms of Beta-Cell Resilience and Adaptation to Chronic Proinsulin Stress

The continuous expression of a misfolding-prone protein like proinsulin, des-(23-63)- would impose a state of chronic ER stress on the beta-cell. nih.gov A critical area of future research is to understand how beta-cells adapt to this stress over time and to identify the mechanisms that confer resilience. Pancreatic beta-cells have evolved robust adaptive mechanisms to cope with the high physiological demand for insulin synthesis, but this adaptive capacity can be overwhelmed. nih.govoup.com

Long-term studies are needed to monitor the activation of the three main branches of the UPR (IRE1α, PERK, and ATF6) in response to sustained expression of proinsulin, des-(23-63)-. nih.govnih.gov Research should focus on whether the cell establishes a new, adapted homeostatic state or if it succumbs to what has been termed a "β-cell exhaustive adaptive response" (βEAR), characterized by a progressive loss of beta-cell identity and function. nih.govbiorxiv.org This involves the downregulation of key beta-cell identity genes such as Pdx1, Nkx2-2, and insulin itself. nih.gov

Understanding the signaling networks that determine whether a cell adapts or undergoes apoptosis is paramount. This involves dissecting the transcriptional and translational reprogramming that occurs during chronic stress. biorxiv.orgsemanticscholar.org Identifying the factors that tip the balance from an adaptive UPR to a maladaptive, pro-apoptotic response could reveal novel targets for therapies aimed at preserving beta-cell function under chronic stress conditions. nih.gov

Development of Next-Generation In Vitro and In Vivo Models for Mechanistic Studies of Proinsulin Variants

To address the complex questions outlined above, the development of sophisticated and reliable model systems is essential. These models will be instrumental for detailed mechanistic studies of proinsulin, des-(23-63)- and other proinsulin variants.

In Vitro Models:

Engineered Cell Lines: Pancreatic beta-cell lines, such as INS-1 or MIN6, can be genetically engineered using technologies like CRISPR/Cas9 to express proinsulin, des-(23-63)-. nih.gov These models are invaluable for biochemical analyses, high-throughput screening, and detailed cell biology studies.

Human iPSC-derived Islets: Islet-like clusters derived from human induced pluripotent stem cells (iPSCs) offer a more physiologically relevant model. Expressing the variant in these cells would allow for the study of its effects in a human genetic context and on islet-level function.

In Vivo Models:

Transgenic Animal Models: The creation of a transgenic mouse that expresses proinsulin, des-(23-63)- specifically in beta-cells would be the gold standard for studying the long-term, systemic consequences. Such a model would allow researchers to investigate the impact on glucose homeostasis, beta-cell mass, and the development of diabetes-like phenotypes over the animal's lifespan.

Computational Models:

Molecular Dynamics (MD) Simulations: All-atom MD simulations can provide high-resolution insights into the folding pathway of proinsulin, des-(23-63)-, identifying unstable intermediates and aggregation-prone conformations. bioengineer.orgconsensus.app

AI-Based Structure Prediction: Tools like AlphaFold can generate highly accurate structural models of the variant, which can guide further biochemical and biophysical experiments. frontiersin.orgdeepmind.google

Model SystemKey AdvantagesPrimary Research Application
Engineered Beta-Cell LinesHigh-throughput, ease of genetic manipulation, mechanistic detail.Biochemical pathway analysis, drug screening.
Human iPSC-derived IsletsHuman genetics, islet-level physiology.Studying effects on secretion and cell-cell interactions.
Transgenic Mouse ModelsSystemic effects, long-term consequences, whole-organism physiology.Investigating impact on glucose homeostasis and beta-cell survival in vivo.
Computational ModelingAtomic-level detail, predictive power for folding and aggregation. bioengineer.orgnih.govGuiding hypothesis generation for wet-lab experiments.

Q & A

Q. What methodological approaches are recommended for quantifying des-(23-63)-proinsulin in preclinical studies?

To ensure accurate quantification, researchers should employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high specificity for detecting low-abundance peptides like des-(23-63)-proinsulin. This method avoids cross-reactivity issues common in immunoassays. Preclinical studies must adhere to NIH guidelines for experimental reporting, including detailed descriptions of sample preparation, instrumentation parameters, and validation metrics (e.g., limit of detection, intra-assay variability) . For example, targeted product ion scans (m/z 800–1600) and parallel reaction monitoring can isolate proinsulin-derived peptides in complex biological matrices .

Q. How can structural characterization of des-(23-63)-proinsulin be performed using bioinformatics tools?

Researchers should utilize the Protein Data Bank (PDB) and UniProt to explore structural homologs. For instance, PDB entry 1trz provides a template for insulin-related proteins. Advanced tools like molecular dynamics simulations can model conformational changes caused by the deletion of residues 23–63. Structural validation requires cross-referencing with circular dichroism spectroscopy or cryo-EM data to confirm folding stability .

Q. What covariates must be controlled in genome-wide association studies (GWAS) investigating des-(23-63)-proinsulin?

GWAS meta-analyses should adjust for fasting insulin levels, age, sex, and study-specific confounders (e.g., batch effects, population stratification). Evidence from a meta-analysis of 10,701 non-diabetic Europeans highlights the importance of covariate adjustment to isolate genetic variants associated with proinsulin processing . Additionally, stratification by BMI or glucose tolerance status may clarify context-dependent effects.

Q. What experimental models are suitable for studying des-(23-63)-proinsulin secretion dynamics?

INS-1E beta-cell lines exposed to cytokines (e.g., IL-1β, IFN-γ) can model dysregulated proinsulin secretion under inflammatory conditions. Western blotting with normalization to housekeeping proteins (e.g., tubulin) and paired t-tests are recommended for analyzing treatment effects. For in vivo studies, cross-sectional cohorts with obesity or impaired glucose tolerance provide clinically relevant data on proinsulin-to-insulin ratios .

Advanced Research Questions

Q. How can researchers resolve discrepancies in des-(23-63)-proinsulin measurements across immunoassays?

Discrepancies often arise from assay-specific epitope recognition or matrix effects. A harmonization protocol should include:

  • Parallel analysis using LC-MS/MS to establish a reference method.
  • Standardization of calibrators traceable to international standards (e.g., WHO 09/296).
  • Inter-laboratory comparisons to assess reproducibility.
    Evidence from insulin autoimmune syndrome studies demonstrates that LC-MS/MS outperforms immunoassays in detecting proinsulin variants with high molecular specificity .

Q. What novel targets have been identified for modulating des-(23-63)-proinsulin folding in beta-cell dysfunction?

Recent interactome mapping revealed PRDX4 as a critical chaperone for proinsulin folding. Overexpression of PRDX4 in beta-cell models reduces endoplasmic reticulum stress and improves insulin production. Researchers can use CRISPR/Cas9-mediated gene editing or small-molecule activators to explore PRDX4’s therapeutic potential in type 2 diabetes .

Q. How should stepwise regression models be applied to analyze des-(23-63)-proinsulin as a dependent variable?

Models must account for collinearity between metabolic parameters (e.g., BMI, fasting glucose, insulin resistance). Log-transformation of skewed variables and backward elimination (retaining variables with p < 0.05) are recommended. For example, a study linking proinsulin to sex hormone-binding globulin (SHBG) identified proinsulin at 120 min post-glucose as the strongest predictor (r = -0.58, p < 0.05) .

Q. What experimental strategies address the low abundance of des-(23-63)-proinsulin in clinical samples?

  • Immunoprecipitation with anti-proinsulin antibodies prior to LC-MS/MS.
  • Stable isotope-labeled internal standards to improve quantification accuracy.
  • Enrichment of beta-cell-derived exosomes from plasma, as demonstrated in studies of insulin autoimmune syndrome .

Q. How can cytokine-induced proinsulin secretion be mechanistically dissected in beta-cell models?

Dose-response experiments with IL-1β (15–150 pg/mL) and IFN-γ (10 ng/mL) coupled with phosphoproteomics can identify signaling pathways (e.g., NF-κB, JAK/STAT). Validated findings using siRNA knockdown or pharmacological inhibitors (e.g., IκBα inhibitors) are critical for establishing causality .

Q. What statistical frameworks are optimal for reconciling conflicting cross-study data on des-(23-63)-proinsulin’s role in diabetes?

  • Individual participant data (IPD) meta-analysis to harmonize covariates and adjust for cohort heterogeneity.
  • Mendelian randomization to assess causality using genetic variants associated with proinsulin processing.
  • Sensitivity analyses excluding outliers or studies with high risk of bias, as outlined in GWAS reporting guidelines .

Methodological Recommendations

  • Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies addressing gaps in proinsulin processing .
  • Follow PRISMA guidelines for systematic reviews of proinsulin’s role in beta-cell failure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.